[(2,3-Dichlorophenyl)methyl](prop-2-en-1-yl)amine
Overview
Description
(2,3-Dichlorophenyl)methylamine is an organic compound characterized by the presence of a dichlorophenyl group attached to a prop-2-en-1-ylamine moiety
Mechanism of Action
Target of Action
Similar compounds have been found to interact with multiple receptors , suggesting that this compound may also have a broad range of targets.
Mode of Action
It’s suggested that the compound might act through the inhibition of cdk8
Biochemical Pathways
Similar compounds have been found to affect a variety of biochemical pathways , suggesting that this compound may also have a broad range of effects.
Pharmacokinetics
Similar compounds have been found to have diverse pharmacokinetic properties , suggesting that this compound may also have a complex pharmacokinetic profile.
Result of Action
It’s suggested that the compound might have a potential trypanocidal effect
Action Environment
Similar compounds have been found to be influenced by a variety of environmental factors , suggesting that this compound may also be sensitive to its environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dichlorophenyl)methylamine typically involves the reaction of 2,3-dichlorobenzyl chloride with allylamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of (2,3-Dichlorophenyl)methylamine may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(2,3-Dichlorophenyl)methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The dichlorophenyl group can participate in substitution reactions, where one or both chlorine atoms are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
(2,3-Dichlorophenyl)methylamine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It may serve as a precursor for biologically active compounds, potentially exhibiting antimicrobial or antiviral properties.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: The compound’s chemical properties make it useful in various industrial processes, including the production of specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
(2,6-Dichlorophenyl)methylamine: Similar in structure but with different chlorine atom positions, affecting its chemical reactivity and biological activity.
(2,4-Dichlorophenyl)methylamine: Another structural isomer with distinct properties due to the different positioning of chlorine atoms.
Uniqueness
(2,3-Dichlorophenyl)methylamine is unique due to its specific substitution pattern, which can influence its reactivity and potential applications. The presence of both dichlorophenyl and allylamine groups provides a versatile framework for further chemical modifications and functionalization.
Properties
IUPAC Name |
N-[(2,3-dichlorophenyl)methyl]prop-2-en-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2N/c1-2-6-13-7-8-4-3-5-9(11)10(8)12/h2-5,13H,1,6-7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBPMZIAUEBQZTK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNCC1=C(C(=CC=C1)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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